molecular formula C60H52O8P2 B12393179 SARS-CoV-2-IN-30

SARS-CoV-2-IN-30

Cat. No.: B12393179
M. Wt: 963.0 g/mol
InChI Key: NTWNTDXGGNYVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2-IN-30 is a novel compound identified as a potent inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant potential in inhibiting the replication of the virus, making it a promising candidate for therapeutic development against COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

For industrial-scale production, the synthesis of SARS-CoV-2-IN-30 can be optimized using continuous flow chemistry techniques. This method allows for better control over reaction conditions, increased yield, and reduced production time. Additionally, the use of automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-30 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their inhibitory activity against the main protease of SARS-CoV-2 to identify the most potent inhibitors .

Scientific Research Applications

SARS-CoV-2-IN-30 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the study of protease inhibitors and their mechanisms of action.

    Biology: It serves as a tool for understanding the replication mechanisms of SARS-CoV-2 and other coronaviruses.

    Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19.

    Industry: The compound is used in the development of diagnostic assays and antiviral drugs .

Mechanism of Action

SARS-CoV-2-IN-30 exerts its effects by binding to the active site of the main protease of SARS-CoV-2, thereby inhibiting its activity. This inhibition prevents the protease from cleaving the viral polyprotein, which is essential for viral replication. The compound’s binding affinity and specificity are enhanced by the presence of functional groups that interact with key residues in the protease’s active site .

Properties

Molecular Formula

C60H52O8P2

Molecular Weight

963.0 g/mol

IUPAC Name

[22-[(4-ethylphenyl)methoxy-hydroxyphosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl hydrogen phosphate

InChI

InChI=1S/C60H52O8P2/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64)

InChI Key

NTWNTDXGGNYVCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)COP(=O)(O)OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)(O)OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31

Origin of Product

United States

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